molecular formula C17H12F3NO2S B2624612 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 339109-14-7

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2624612
CAS No.: 339109-14-7
M. Wt: 351.34
InChI Key: AGCYUAGYSMZZPQ-UHFFFAOYSA-N
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Description

Historical Context of Thiomorpholine Dione Derivatives in Organic Chemistry

Thiomorpholine diones have evolved significantly since their initial synthesis in the mid-20th century. Early work on tetrahydro-1,4-thiazine-3,5-dione (a structural analog) in 1948 laid the groundwork for understanding the reactivity of sulfur-containing cyclic imides. By the 2000s, advancements in crystallography enabled detailed structural analyses, revealing planar configurations stabilized by intramolecular hydrogen bonding in thiomorpholine diones.

The introduction of continuous flow synthesis in 2022 marked a pivotal shift in thiomorpholine production, enabling scalable and efficient routes to derivatives like 2-phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. This method utilized photochemical thiol–ene reactions and base-mediated cyclization, achieving yields exceeding 80% under optimized conditions.

Key Historical Milestones:

Year Development Significance
1948 Synthesis of tetrahydro-1,4-thiazine-3,5-dione Established foundational synthetic pathways for thiomorpholine diones
2001 First NMR/IR characterization of thiomorpholine-3,5-dione Enabled structural validation of derivatives
2022 Continuous flow synthesis of thiomorpholine Improved scalability and reduced reaction times

Properties

IUPAC Name

2-phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)12-6-8-13(9-7-12)21-14(22)10-24-15(16(21)23)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYUAGYSMZZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine derivatives with phenyl and trifluoromethylphenyl reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules.

Biology

Research indicates that this compound may exhibit biological activity, particularly in relation to enzyme interactions. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), with IC50 values ranging from 10 to 30 μM.

Medicine

The compound is being explored for its potential therapeutic properties. Its unique structure may allow it to act as a precursor in drug development, particularly for conditions involving inflammation or other diseases where enzyme inhibition is beneficial .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique thiomorpholine structure enables the development of products with tailored functionalities.

Case Studies and Research Findings

In Vitro Studies :
In vitro investigations have demonstrated that derivatives of this compound can exhibit moderate inhibitory effects on cyclooxygenase enzymes involved in inflammatory responses. This suggests a potential pathway for developing anti-inflammatory drugs based on this compound's structure .

Mechanism of Action :
The mechanism by which this compound exerts its effects involves binding to molecular targets like enzymes or receptors. The trifluoromethyl group enhances binding interactions through halogen bonding and π–π stacking with aromatic amino acids in proteins.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Flurtamone

  • Structure: 5-(methylamino)-2-phenyl-4-(3-(trifluoromethyl)phenyl)-3(2H)-furanone .
  • Comparison: Heterocycle: Flurtamone contains a furanone ring, whereas the target compound features a thiomorpholine-dione core. The sulfur atom in the thiomorpholine ring may enhance lipophilicity and membrane permeability compared to flurtamone’s oxygen-based furanone. Substituents: Both compounds share phenyl and trifluoromethylphenyl groups, but the trifluoromethyl group is at the para-position in the target compound versus the meta-position in flurtamone. This positional difference could influence steric interactions with biological targets. Bioactivity: Flurtamone acts as a herbicide by inhibiting carotenoid biosynthesis.

Triarathene

  • Structure : 5-(4-chlorophenyl),2,3-diphenylthiophene .
  • Comparison :
    • Heterocycle : Triarathene’s thiophene ring lacks the dione functionality, reducing its polarity compared to the thiomorpholine-dione.
    • Substituents : The chlorine atom in triarathene enhances electrophilicity, while the trifluoromethyl group in the target compound provides electron-withdrawing effects and resistance to oxidative degradation.

Functional Group Impact on Bioactivity

  • Trifluoromethyl Group : Enhances stability and bioavailability in both the target compound and flurtamone. The para-CF₃ placement in the target compound may improve target binding compared to meta-substituted analogues .
  • Sulfur vs. Oxygen : The thiomorpholine-dione’s sulfur atom increases electron density and may improve resistance to enzymatic degradation compared to oxygen-containing heterocycles.

Biological Activity

2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a synthetic compound characterized by its unique thiomorpholine structure, which includes both phenyl and trifluoromethyl groups. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H12F3NO2S
  • Molecular Weight : 351.34 g/mol
  • Structure : The compound features a thiomorpholine ring with two phenyl groups, one of which is substituted with a trifluoromethyl group, enhancing its reactivity and biological interactions.

Preliminary studies indicate that the presence of both phenyl and trifluoromethyl groups may enhance interactions with biological targets, including proteins and enzymes involved in various disease pathways. The trifluoromethyl group is known to facilitate stronger binding interactions through halogen bonding and π–π stacking with aromatic amino acids in protein structures .

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit moderate inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in inflammatory pathways. For instance, related compounds have demonstrated IC50 values ranging from 10 to 30 μM against these enzymes .

Cytotoxicity Assays

Cytotoxicity assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that certain derivatives of this compound possess significant cytotoxic activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential by increasing lipophilicity and facilitating cellular uptake .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl substituents can significantly impact biological activity. For example:

  • Trifluoromethyl Substitution : Enhances interaction strength with biological targets.
  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups increases enzyme inhibition, while electron-donating groups tend to reduce activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-Phenyl-thiomorpholine-3,5-dioneC12H11NOSLacks trifluoromethyl groupLower COX-2 inhibition
2-(Trifluoromethyl)phenolC8H6F3OSimpler structure; no thiomorpholineModerate antioxidant activity
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1λ6,4-thiazinane-1,1-dioneC16H14ClF3N2OSContains chlorine instead of phenylNotable antibacterial properties

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of thiomorpholine compounds against MCF-7 cells, revealing IC50 values indicating significant potential for further development as anticancer agents .
  • Anti-inflammatory Activity : Research on compounds similar to 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine demonstrated effective inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiomorpholine-dione derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituted phenyl groups can be introduced via Suzuki-Miyaura cross-coupling using boronic esters (e.g., trifluoromethylphenyl boronic esters, as seen in analogous compounds ). Reaction optimization should consider:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.
  • Solvent systems : DMF or THF with glacial acetic acid to stabilize intermediates .
  • Temperature : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time compared to conventional reflux .
    Yield improvements (≥70%) are achievable by optimizing stoichiometry and purification via recrystallization (e.g., acetic acid/water mixtures) .

Q. How can researchers characterize the physicochemical properties of this compound, and what critical parameters should be measured?

Methodological Answer: Key characterization steps include:

  • LogP : Determined via shake-flask method or HPLC (C18 column) to assess lipophilicity, critical for bioavailability studies .
  • Thermal stability : TGA/DSC to identify decomposition points (e.g., boiling point ~444°C as in analogous thiomorpholine-diones) .
  • Crystallinity : X-ray diffraction (single-crystal or powder) to confirm solid-state structure and polymorphism .
  • Spectroscopic data : ¹H/¹³C NMR (DMSO-d6 or CDCl3) for structural validation; FT-IR to confirm carbonyl (C=O) and thioamide (C-S) stretches .

Q. What purification strategies are effective for removing byproducts in thiomorpholine-dione synthesis?

Methodological Answer:

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic esters or trifluoromethylphenyl intermediates .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate high-purity crystals (>95% by HPLC) .
  • Acid-base extraction : For amine-containing byproducts, adjust pH to precipitate the target compound .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in supramolecular interactions?

Methodological Answer: The CF₃ group is electron-withdrawing, polarizing the phenyl ring and enhancing dipole-dipole interactions. Advanced studies require:

  • Computational modeling : DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict binding affinities .
  • X-ray crystallography : Resolve crystal packing motifs (e.g., π-stacking vs. halogen bonding) influenced by CF₃ .
  • Solubility assays : Compare with non-fluorinated analogs to quantify hydrophobicity changes (LogP increases by ~0.5 units with CF�3 ).

Q. What mechanistic pathways explain the reactivity of the thiomorpholine-dione core under oxidative or hydrolytic conditions?

Methodological Answer:

  • Hydrolysis studies : Monitor degradation kinetics in buffered solutions (pH 1–13) via LC-MS. The dione ring is susceptible to base-catalyzed hydrolysis, forming thiol and carboxylic acid derivatives .
  • Oxidative stability : Use H₂O₂ or O₃ to test sulfur oxidation (e.g., sulfoxide/sulfone formation) tracked by ¹⁹F NMR .
  • Accelerated stability testing : Store under UV light or high humidity to simulate environmental degradation .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase-Glo™). The thiomorpholine-dione core may act as a Michael acceptor, covalently binding cysteine residues .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or HIV protease) .
  • Cytotoxicity : Validate selectivity via MTT assays on healthy (HEK293) vs. cancer (HeLa) cell lines .

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:

  • Benchmarking calculations : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental NMR shifts to identify discrepancies in conformational preferences .
  • Solvent effects : Simulate NMR chemical shifts with COSMO-RS to account for solvent polarity .
  • Dynamic effects : Use variable-temperature NMR to detect rotamers or tautomers not modeled in static computations .

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